molecular formula C13H8Cl2N2O3 B2633900 2-Chloro-4-(2-chloropyridine-4-amido)benzoic acid CAS No. 1569955-03-8

2-Chloro-4-(2-chloropyridine-4-amido)benzoic acid

Cat. No.: B2633900
CAS No.: 1569955-03-8
M. Wt: 311.12
InChI Key: JUQOADYNLUUPBL-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-chloropyridine-4-amido)benzoic acid is an organic compound that features a benzoic acid core substituted with a 2-chloro-4-amido group and a 2-chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-chloropyridine-4-amido)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Mechanism of Action

The mechanism by which 2-Chloro-4-(2-chloropyridine-4-amido)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins . The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(2-chloropyridine-4-amido)benzoic acid is unique due to its specific substitution pattern and the presence of both benzoic acid and pyridine moieties. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for diverse applications .

Properties

IUPAC Name

2-chloro-4-[(2-chloropyridine-4-carbonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-10-6-8(1-2-9(10)13(19)20)17-12(18)7-3-4-16-11(15)5-7/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQOADYNLUUPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC(=NC=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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